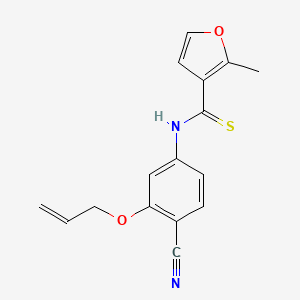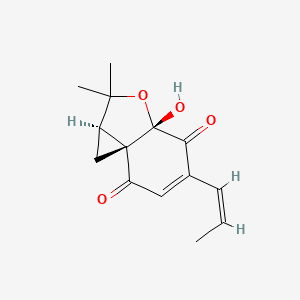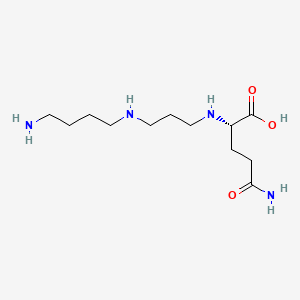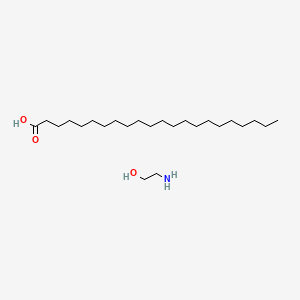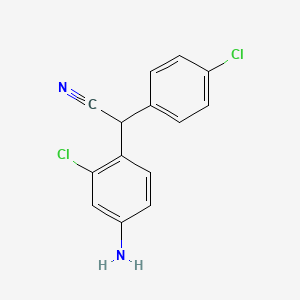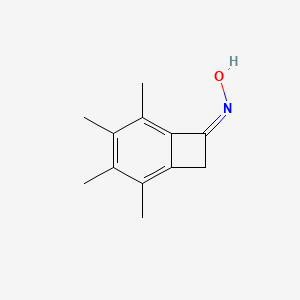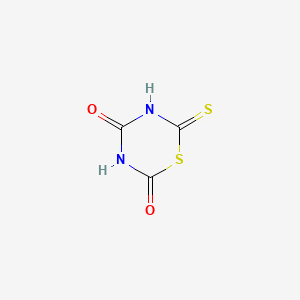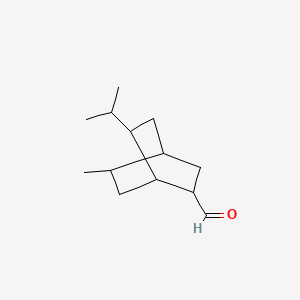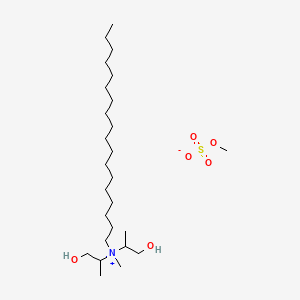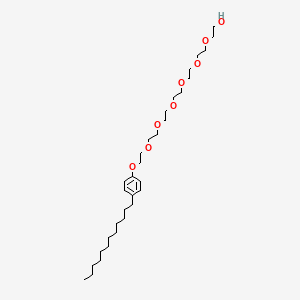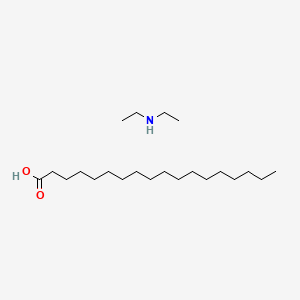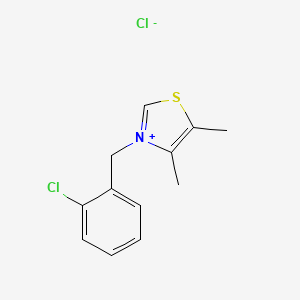
3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Cloruro de 3-(o-clorobencil)-4,5-dimetiltiazolium es un compuesto orgánico que pertenece a la familia del tiazolium. Este compuesto se caracteriza por la presencia de un anillo de tiazol sustituido con un grupo clorobencilo y dos grupos metilo. Se utiliza comúnmente en diversas reacciones químicas y tiene aplicaciones en la investigación científica, particularmente en los campos de la química y la biología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Cloruro de 3-(o-clorobencil)-4,5-dimetiltiazolium típicamente implica la reacción de cloruro de o-clorobencilo con 4,5-dimetiltiazol. La reacción se lleva a cabo en presencia de una base adecuada, como hidróxido de sodio o carbonato de potasio, para facilitar la formación de la sal de tiazolium. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida.
Métodos de producción industrial
La producción industrial de Cloruro de 3-(o-clorobencil)-4,5-dimetiltiazolium sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. La mezcla de reacción generalmente se purifica mediante recristalización o cromatografía para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El Cloruro de 3-(o-clorobencil)-4,5-dimetiltiazolium experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el ion cloruro es reemplazado por otros nucleófilos.
Oxidación y reducción: El anillo de tiazol puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de condensación: El compuesto puede reaccionar con aldehídos y cetonas para formar iminas y otros productos de condensación.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, carbonato de potasio y otras bases. Las reacciones generalmente se llevan a cabo en disolventes polares como etanol o metanol.
Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos principales formados
Productos de sustitución: Diversas sales de tiazolium sustituidas.
Productos de oxidación: Derivados oxidados del anillo de tiazol.
Productos de condensación: Iminas y otros derivados de condensación.
Aplicaciones Científicas De Investigación
El Cloruro de 3-(o-clorobencil)-4,5-dimetiltiazolium tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y como sonda en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del Cloruro de 3-(o-clorobencil)-4,5-dimetiltiazolium implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en enzimas y otras biomoléculas. Esta interacción puede conducir a la inhibición de la actividad enzimática o la modificación de la función de la proteína. El anillo de tiazolium juega un papel crucial en la estabilización de los intermedios de reacción y facilita la formación de enlaces covalentes con las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de 4-clorobencilo
- Cloruro de 2-clorobencilo
- Cloruro de bencilo
Singularidad
El Cloruro de 3-(o-clorobencil)-4,5-dimetiltiazolium es único debido a la presencia del anillo de tiazolium, que imparte propiedades químicas y reactividad distintas. La combinación del grupo clorobencilo y el anillo de tiazol mejora su naturaleza electrófila, lo que lo convierte en un reactivo versátil en la síntesis orgánica. Además, la capacidad del compuesto para formar intermedios estables durante las reacciones lo diferencia de otros compuestos similares.
Propiedades
Número CAS |
94134-35-7 |
|---|---|
Fórmula molecular |
C12H13Cl2NS |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-4,5-dimethyl-1,3-thiazol-3-ium;chloride |
InChI |
InChI=1S/C12H13ClNS.ClH/c1-9-10(2)15-8-14(9)7-11-5-3-4-6-12(11)13;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DYVHVSJBKHJSJA-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CC=CC=C2Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


